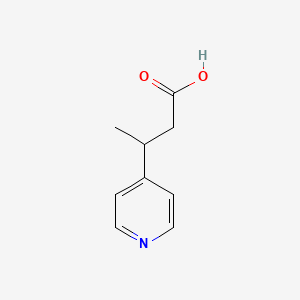

3-(Pyridin-4-yl)butanoic acid

Vue d'ensemble

Description

3-(Pyridin-4-yl)butanoic acid is a chemical compound with the molecular formula C9H11NO2 . It is also known as 3-Pyridinebutanoic acid . The compound is related to 4-(3-Pyridinyl)butanoic acid, which has a similar structure .

Synthesis Analysis

The synthesis of compounds related to 3-(Pyridin-4-yl)butanoic acid has been reported in the literature. For instance, the synthesis of 3-(pyridin-4-yl)-1,2,4-triazines has been described, which involves the condensation of isonitrosoacetophenone hydrazones . Another study reported the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .Molecular Structure Analysis

The molecular structure of 3-(Pyridin-4-yl)butanoic acid can be represented by the InChI code 1S/C9H11NO2.ClH/c1-7(6-9(11)12)8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3,(H,11,12);1H .Chemical Reactions Analysis

The chemical reactions involving compounds related to 3-(Pyridin-4-yl)butanoic acid have been studied. For example, the reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with various compounds have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Pyridin-4-yl)butanoic acid include a molecular weight of 201.65, and it appears as a powder . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 324.1±17.0 °C at 760 mmHg, and a flash point of 149.8±20.9 °C .Applications De Recherche Scientifique

Medicinal Chemistry: Inhibitor Synthesis

This compound can be used as a reactant for the modification of inhibitors targeting specific enzymes or receptors in the body. For example, it can be involved in the synthesis of matriptase inhibitors, which are relevant in cancer treatment strategies .

Organic Synthesis: Reactant for Compound Formation

It serves as a reactant in organic synthesis reactions, such as those between Weinreb amides and magnesiated oxazoles, leading to the formation of complex organic molecules with potential pharmaceutical applications .

Diabetes Management: Blood Glucose Reduction

Compounds derived from 3-(Pyridin-4-yl)butanoic acid may play a role in reducing blood glucose levels, which is beneficial for managing diabetes and related conditions like hyperglycemia and insulin resistance .

Enzyme Inhibition: DYRK1A Inhibitors

It can be employed in the synthesis of inhibitors for dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which has implications in neurological disorders such as Down syndrome .

Tobacco Research: Byproduct Analysis

As a byproduct of tobacco-specific N-nitrosamines, this compound can be analyzed to understand the metabolic pathways involved in tobacco-related diseases .

Material Science: Metal–Organic Frameworks (MOFs)

3-(Pyridin-4-yl)butanoic acid: derivatives can be used to construct metal–organic frameworks, which have applications in gas storage, catalysis, and separation processes .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that similar compounds participate in various chemical reactions, such as the suzuki–miyaura coupling .

Mode of Action

For instance, 4-Piperidine butyric acid hydrochloride is used in the synthesis of FK866, an inhibitor of NAD biosynthesis .

Biochemical Pathways

A related compound, 4-oxo-4-(pyridin-3-yl)butanoic acid, is a byproduct of tobacco-specific n-nitrosamines generated by cytochrome p-450, which catalyzes methylnitrosaminopyridylbutanone hydroxylation .

Pharmacokinetics

It’s worth noting that similar compounds are commonly found in the urine of smokers, suggesting they are metabolized and excreted .

Result of Action

Related compounds have been used in the synthesis of various substances, indicating their potential utility in chemical reactions .

Action Environment

It’s known that similar compounds are stable under normal temperatures and pressures .

Propriétés

IUPAC Name |

3-pyridin-4-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSQGRVBIOODEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801300196 | |

| Record name | β-Methyl-4-pyridinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-4-yl)butanoic acid | |

CAS RN |

373356-33-3 | |

| Record name | β-Methyl-4-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373356-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Methyl-4-pyridinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)

![3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1309015.png)

![(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine](/img/structure/B1309016.png)

![N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine](/img/structure/B1309020.png)